

Biological activities of novel 7-Methylimidazo[1,2-a]pyridine derivatives

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Compound of Interest

Compound Name: 7-Methylimidazo[1,2-a]pyridine

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An In-Depth Technical Guide on the Biological Activities of Novel **7-Methylimidazo[1,2-a]pyridine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) The addition of a methyl group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel **7-methylimidazo[1,2-a]pyridine** derivatives, focusing on their anticancer, antibacterial, and antituberculosis activities. The document details the quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Novel **7-methylimidazo[1,2-a]pyridine** derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways involved in tumor growth and survival.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Cytotoxicity Data

The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
|-------------|-------------------------|-----------|--------------------|-----------|----------------------|
| I-11 | NCI-H358 (KRAS G12C) | Potent | - | - | [6] |
| HB9 | A549 (Lung) | 50.56 | Cisplatin | 53.25 | [9] |
| HB10 | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 | [9] |
| 6d | HepG2 (Liver) | - | - | - | [5] |
| 6i | HepG2 (Liver) | - | - | - | [5] |
| 12 | A375 (Melanoma) | 0.14 | - | - | [10] |
| 12 | HeLa (Cervical) | 0.21 | - | - | [10] |

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.

- **Induction of Apoptosis and Cell Cycle Arrest:** Certain derivatives have been shown to inhibit DNA synthesis in a time-dependent manner, leading to apoptosis.[\[5\]](#) For instance, compounds 6d and 6i were found to inhibit DNA synthesis in the HepG2 cell line.[\[5\]](#) Other studies have demonstrated that these compounds can induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[\[8\]](#)
- **Inhibition of Signaling Pathways:**

- PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR. [\[11\]](#)
- AKT/mTOR Pathway: One study demonstrated that novel imidazo[1,2-a]pyridines inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [\[8\]](#)
- STAT3/NF-κB Pathway: A novel derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [\[12\]](#)[\[13\]](#)
- Targeting KRAS G12C: Compound I-11 has been identified as a potent covalent inhibitor of KRAS G12C, a common oncogenic mutation, highlighting the potential of the imidazo[1,2-a]pyridine scaffold for developing targeted cancer therapies. [\[6\]](#)

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

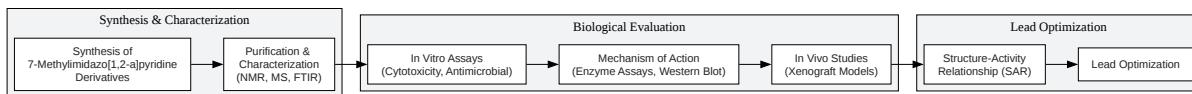
- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

1.3.2. BrdU Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

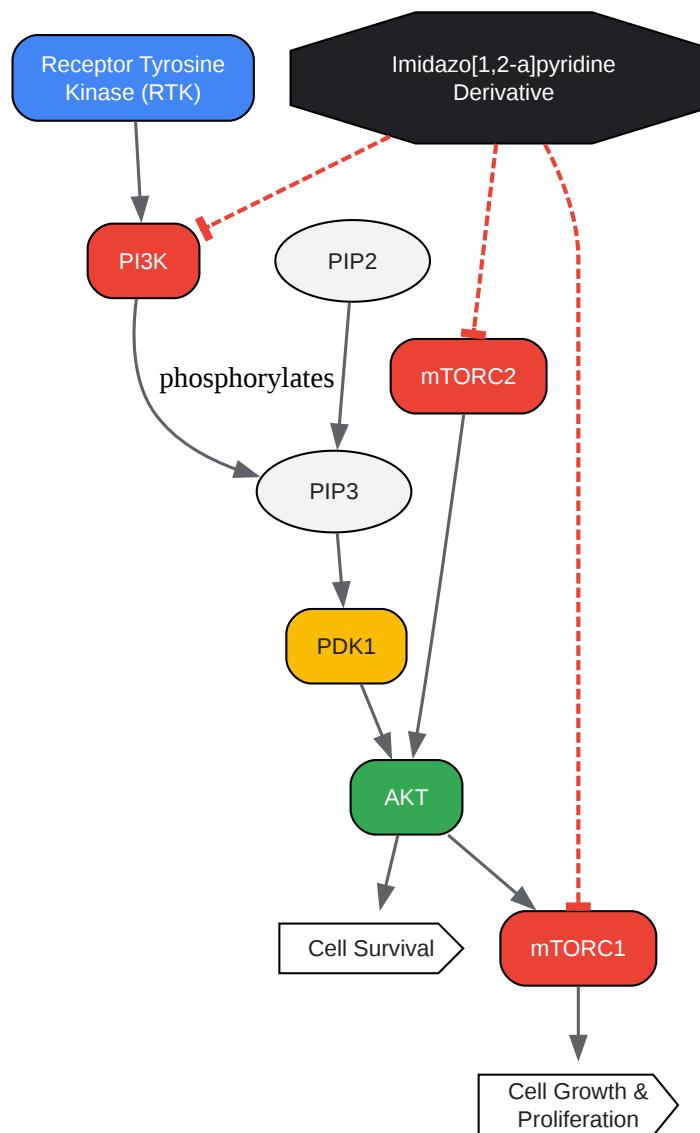
- **Cell Culture and Labeling:** Cells are cultured with the test compounds and then incubated with BrdU for a set period.
- **Fixation and Denaturation:** Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.
- **Antibody Incubation:** A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
- **Substrate Reaction:** A substrate is added that is converted by the enzyme to a colored product.
- **Quantification:** The absorbance is measured, which is proportional to the amount of DNA synthesis.

Visualized Pathways and Workflows



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Caption: General workflow for the development of **7-methylimidazo[1,2-a]pyridine** derivatives.



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Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antibacterial and Antibiofilm Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.

7-Methylimidazo[1,2-a]pyridine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[\[14\]](#)

Antibacterial Activity Data

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Source |
|-------------|-------------------------------|-------------|-------------|----------------------|
| 4e | Gram-positive & Gram-negative | 0.5 - 1.0 | - | [14] |
| 4e | E. coli CTXM (resistant) | 0.5 - 0.7 | - | [14] |
| 4e | K. pneumoniae NDM (resistant) | 0.5 - 0.7 | - | [14] |

Antibiofilm Activity

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Certain azo-linked imidazo[1,2-a]pyridine derivatives have shown significant antibiofilm activity. For example, compounds 4b and 4c were able to inhibit biofilm formation in E. coli at concentrations as low as 0.4 mg/mL.[\[14\]](#)

Experimental Protocols

2.3.1. Determination of MIC and MBC

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

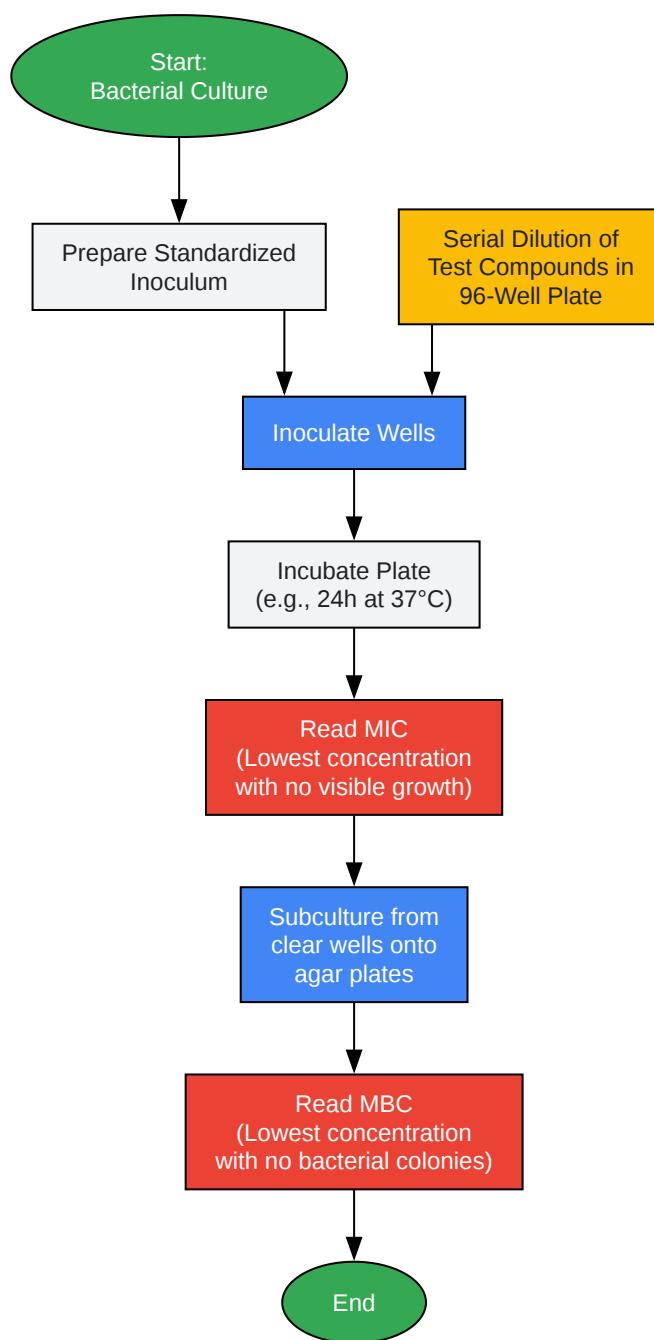
- Preparation of Inoculum: A standardized bacterial suspension is prepared.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- MBC Determination: An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

2.3.2. Biofilm Inhibition Assay

- Biofilm Formation: Bacteria are cultured in 96-well plates in the presence of sub-inhibitory concentrations of the test compounds.
- Incubation: Plates are incubated to allow biofilm formation.
- Washing and Staining: Non-adherent bacteria are washed away, and the remaining biofilm is stained with a dye such as crystal violet.
- Quantification: The stained biofilm is solubilized, and the absorbance is measured to quantify the amount of biofilm formed.

Visualized Workflow



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Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Antituberculosis Activity

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (Mtb), remains a major global health threat, exacerbated by the emergence of drug-resistant strains.^{[15][16]} Imidazo[1,2-a]pyridine derivatives have been identified as a promising class of anti-TB agents.^{[15][16]}

Antituberculosis Activity Data

Several **7-methylimidazo[1,2-a]pyridine** derivatives have shown potent activity against replicating, non-replicating, and drug-resistant Mtb strains.

| Compound Class | Mtb Strain | Activity Metric | Value (μM) | Source |
|--|-----------------|-----------------|-------------|----------------------|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | MIC90 | 0.4 - 1.9 | [16] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | MIC90 | 0.07 - 2.2 | [16] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | MIC90 | 0.07 - 0.14 | [16] |
| 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides (Derivative 29) | Mtb | MIC90 | 4.53 | [16] |

These compounds were also found to be non-cytotoxic against mammalian cell lines (e.g., VERO and RAW 264.7), indicating a favorable selectivity profile.[\[16\]](#)

Mechanisms of Action

- Pantothenate Synthetase (PS) Inhibition: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as inhibitors of Mtb pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A.[\[16\]](#)

- ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase, which is crucial for energy production in the bacterium.[16]

Experimental Protocols

3.3.1. Mtb Growth Inhibition Assay

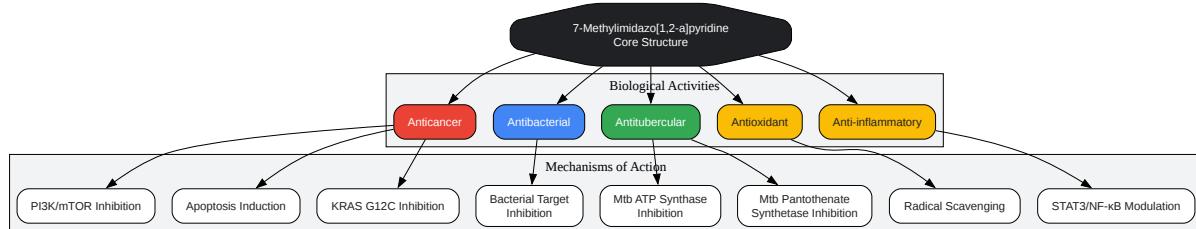
- Culture: *M. tuberculosis* is cultured in a suitable liquid medium (e.g., Middlebrook 7H9).
- Compound Addition: The test compounds are added at various concentrations.
- Incubation: Cultures are incubated at 37°C.
- Growth Measurement: Bacterial growth can be measured by monitoring the optical density (OD) at 600 nm or by using a reporter strain (e.g., expressing luciferase) and measuring luminescence. The MIC90 is determined as the concentration that inhibits 90% of bacterial growth.

3.3.2. Pantothenate Synthetase (PS) Inhibition Assay

This assay measures the activity of the PS enzyme.

- Reaction Mixture: A reaction mixture containing the purified Mtb PS enzyme, its substrates (ATP, pantoate, β -alanine), and the test compound is prepared.
- Incubation: The reaction is allowed to proceed for a specific time.
- Detection: The production of AMP, a product of the reaction, is detected. This can be done using a coupled enzyme system where the oxidation of NADH to NAD⁺ is monitored spectrophotometrically.[16] The percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.

Visualized Logical Relationships

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Caption: Overview of the biological activities and mechanisms of **7-methylimidazo[1,2-a]pyridines**.

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